4-(2-Bromobenzoyl)-2-methylpyridine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the pyridine ring and the carbonyl group of the bromobenzoyl moiety . This conjugation might have significant effects on the compound’s chemical properties.Chemical Reactions Analysis
The bromine atom in the bromobenzoyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction . The carbonyl group could also undergo various reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Scientific Research Applications
Hydrogen Bonded Supramolecular Associations
Compounds similar to "4-(2-Bromobenzoyl)-2-methylpyridine" have been studied for their ability to form hydrogen-bonded supramolecular associations. Such compounds are of interest due to their ability to form organic salts through proton transfer to a pyridine moiety, leading to supramolecular heterosynthons and 1D-3D framework structures. These structures are stabilized by extensive classical hydrogen bonds and other noncovalent interactions, which are crucial for designing molecular materials with specific properties (Khalib et al., 2014).
Synthesis and Structural Study of Crown Ethers
Research has been conducted on the condensation reactions involving compounds structurally similar to "4-(2-Bromobenzoyl)-2-methylpyridine" for synthesizing new crown ethers. These crown ethers show interesting properties like tautomeric equilibria and the ability to form crystalline complexes, which are significant for understanding chemical reactivity and designing functional materials (Hayvalı et al., 2003).
Molecular Redetermination and Crystallography
Studies involving the redetermination of molecular structures from original data highlight the importance of accurate structural analysis in understanding the properties of compounds. This is crucial for the rational design of materials with desired physical and chemical properties (Fábry, 2017).
Catalytic Applications
Some related compounds have been studied for their catalytic applications, such as in the deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls. This indicates the potential use of "4-(2-Bromobenzoyl)-2-methylpyridine" in catalysis and synthesis of organic compounds (Shigeno et al., 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been reported to specifically targetJanus Kinase 2 (JAK2) . JAK2 is a protein tyrosine kinase involved in cell survival signaling, and its abnormal activation is associated with anomalous growth and therapeutic failure in certain types of cancer .
Mode of Action
This inhibition disrupts the downstream STAT3 Tyr705 signaling pathway, leading to cell death .
Biochemical Pathways
The inhibition of JAK2 by BP-1C leads to a modulation in the Akt/Src survival signal and altered expression of interwoven apoptotic genes
Result of Action
The related compound bp-1c has been shown to induce apoptosis, a form of programmed cell death, in lung adenocarcinoma cells . This suggests that 4-(2-Bromobenzoyl)-2-methylpyridine might have similar cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-bromophenyl)-(2-methylpyridin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGONLRJKKQBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246189 |
Source
|
Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187167-34-5 |
Source
|
Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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